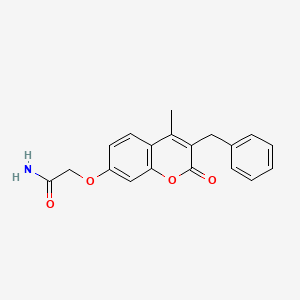

2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide

Description

2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a benzyl group at position 3, a methyl group at position 4, and an acetamide moiety linked via an ether bond at position 6. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration. Coumarin derivatives are widely studied for their anticancer, antimicrobial, and anti-inflammatory activities, often modulated by substituents influencing lipophilicity, electronic effects, and receptor interactions .

Properties

IUPAC Name |

2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-15-8-7-14(23-11-18(20)21)10-17(15)24-19(22)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULMDNDSTYDGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol with chloroacetic acid, followed by amidation with ammonia or an amine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.3 g/mol

- IUPAC Name : 2-(3-benzyl-4-methyl-2-oxochromen-7-yloxy)acetamide

- CAS Number : 376380-65-3

The compound's structure includes a chromenone moiety, which is known for its diverse biological activities.

Medicinal Chemistry

Therapeutic Potential :

Research indicates that 2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide exhibits significant anti-inflammatory and anticancer properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation, making it a potential candidate for drug development.

Biological Activities

Mechanisms of Action :

The compound interacts with various biological targets:

- Enzyme Inhibition : It inhibits enzymes related to inflammation, suggesting its use in treating inflammatory diseases.

- Apoptosis Induction : Studies have indicated that it can trigger apoptosis in cancer cells through mitochondrial pathways, highlighting its anticancer potential .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol with chloroacetic acid followed by amidation with ammonia or an amine. This multi-step synthesis allows for the generation of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Industrial Applications

Beyond medicinal uses, this compound can serve as a precursor in the synthesis of dyes and pigments due to its chromophoric properties. Additionally, it may find applications in agrochemicals as a natural pesticide or herbicide, leveraging its biological activity against pests .

Case Study 1: Anticancer Activity

Research published in pharmacological journals has demonstrated the efficacy of 2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide in inhibiting tumor growth in vitro and in vivo models. The compound was shown to induce apoptosis in several cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

In a study examining inflammatory responses, this compound was found to significantly reduce pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS). The results suggest that it could be developed into a therapeutic agent for conditions such as arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it might inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related coumarin and heterocyclic derivatives (Table 1):

Key Observations :

- Functional Group Variation : Replacement of the acetamide with a benzyl ester () or carboxylic acid () alters solubility and ionization, impacting bioavailability.

- Heterocyclic Modifications : The pyridylethyl group in introduces basic nitrogen, which may enhance receptor binding via hydrogen bonding or π-π interactions .

Physicochemical Properties

- Lipophilicity : The benzyl group increases logP compared to unsubstituted coumarins, enhancing blood-brain barrier penetration.

- Solubility : Acetamide derivatives (e.g., ) exhibit moderate aqueous solubility, whereas carboxylic acid derivatives () are more polar .

- Stability : The 2-oxo group in coumarins may confer susceptibility to hydrolysis under alkaline conditions, mitigated by electron-donating substituents like methyl .

Biological Activity

2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide, a synthetic derivative of coumarin, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a chromen-7-yloxy moiety, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide is with a molecular weight of 428.5 g/mol. The compound features a chromen moiety linked to an acetamide group, enhancing its lipophilicity and potential bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N2O4 |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 1401575-38-9 |

1. Anti-inflammatory Activity

Research indicates that derivatives of coumarins, including the target compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to 2-(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The mechanism involves suppression of the MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response .

2. Antioxidant Activity

Coumarin derivatives have been recognized for their antioxidant capabilities. The radical scavenging ability of these compounds allows them to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have demonstrated that certain coumarin-based compounds exhibit superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

3. Anticancer Potential

The compound may also induce apoptosis in cancer cells through mitochondrial pathways. This is achieved by modulating various cellular signaling pathways that lead to programmed cell death, making it a candidate for further research in cancer therapeutics .

4. Enzyme Inhibition

The compound has been observed to inhibit enzymes involved in coagulation and inflammation, suggesting its potential use in treating conditions like thrombosis and other inflammatory diseases .

Case Study 1: Inhibition of Inflammatory Cytokines

A study involving a series of coumarin derivatives found that 2-(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide significantly reduced levels of IL-6 and TNF-α in RAW264.7 cells, demonstrating its efficacy as an anti-inflammatory agent. The docking studies indicated strong binding interactions with the NF-κB p65 protein .

Case Study 2: Antioxidant Efficacy

In vitro tests revealed that the compound exhibited high antioxidant activity, comparable to established antioxidants. The study highlighted the importance of structural modifications in enhancing the radical scavenging properties of coumarins .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide and its analogs?

- Synthesis typically involves coupling reactions under reflux or room-temperature conditions. For example, acetohydrazide derivatives can be synthesized by reacting phenolic precursors with aldehydes/ketones in methanol/chloroform mixtures using acetic acid as a catalyst, followed by recrystallization . Alternative routes use chloroacetamide reacting with phenolic derivatives in the presence of a weak base (e.g., K₂CO₃) and acetonitrile .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound's structure?

- X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical for resolving molecular geometry and substituent positioning . NMR (¹H/¹³C) and FTIR confirm functional groups and hydrogen bonding patterns, as demonstrated in studies of structurally related coumarin-acetamide derivatives .

Q. What are the best practices for handling and storing this compound in a laboratory to ensure stability?

- Store in tightly sealed containers in dry, well-ventilated areas to prevent hydrolysis or oxidation. Avoid electrostatic charge buildup and exposure to ignition sources. Use personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. How can SHELX software be effectively utilized to refine the crystal structure of this compound, especially considering its benzyl and methyl substituents?

- SHELXL refines structures by modeling electron density maps, particularly addressing challenges like disordered benzyl/methyl groups. Recent updates allow anisotropic displacement parameters and restraints for flexible substituents. Validation tools in SHELXPRO ensure geometric accuracy .

Q. What methodological approaches are employed in molecular docking studies to evaluate this compound's interaction with biological targets?

- Energy-minimized 3D structures (from crystallography) are docked against target enzymes (e.g., SARS-CoV-2 proteases) using AutoDock 4.2. Interaction analysis with tools like Discovery Studio identifies binding affinities and hydrogen-bonding networks .

Q. How can structural isomers or tautomers of related acetamide derivatives be distinguished using advanced analytical techniques?

- LC-HRMS/MS and ¹H-NMR differentiate isomers (e.g., ortho vs. meta-hydroxyphenyl acetamide sulfates) by comparing fragmentation patterns and chemical shifts . X-ray powder diffraction resolves tautomeric forms in crystalline states .

Q. What experimental design considerations are critical when optimizing reaction conditions for synthesizing derivatives with varying substituents?

- Key factors include:

- Solvent polarity : Methanol/chloroform mixtures enhance solubility of hydrophobic intermediates .

- Catalyst choice : Acetic acid accelerates Schiff base formation in hydrazide derivatives .

- Reaction time : Prolonged stirring (e.g., 18 hours) improves yields for room-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.